molecular formula C11H15NO2 B1437337 N-butyl-3-hydroxybenzamide CAS No. 15789-00-1

N-butyl-3-hydroxybenzamide

Cat. No.: B1437337
CAS No.: 15789-00-1
M. Wt: 193.24 g/mol
InChI Key: PAFCEBQVQWMWDU-UHFFFAOYSA-N
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Description

N-butyl-3-hydroxybenzamide is a synthetic organic compound featuring a hydroxybenzamide core structure substituted with an N-butyl chain. This structure places it in a class of compounds with demonstrated relevance in medicinal and synthetic chemistry research. The hydroxybenzamide scaffold is a known precursor in chemical synthesis, for instance, in the preparation of more complex benzamide derivatives . As a research tool, this compound serves as a valuable building block or intermediate in organic synthesis. Researchers utilize such compounds to explore structure-activity relationships, particularly in developing pharmacologically active molecules. Related compounds, such as N-butyl-3-chloro-2-hydroxybenzamide, highlight the research interest in N-alkylated hydroxybenzamide analogs . The properties of this compound make it suitable for investigations in drug discovery and as a standard in analytical chemistry. The presence of both amide and phenolic hydroxyl functional groups contributes to its potential binding affinity in various biochemical assays. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-3-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-3-7-12-11(14)9-5-4-6-10(13)8-9/h4-6,8,13H,2-3,7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFCEBQVQWMWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for N Butyl 3 Hydroxybenzamide

Direct Amide Formation Approaches

Direct amidation involves the coupling of a carboxylic acid and an amine, which is an atom-economical approach as the only theoretical byproduct is water. mdpi.com This method is often preferred for its simplicity.

The most straightforward method for synthesizing N-butyl-3-hydroxybenzamide is the direct condensation reaction between 3-hydroxybenzoic acid and butylamine (B146782). This reaction typically requires activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine. Common strategies include the use of coupling reagents or catalysts that promote the dehydration process. nih.govyoutube.com

Several metal-based catalysts have been shown to be effective for direct amidation. nih.gov For instance, Lewis acids like titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines, often providing the corresponding amide products in moderate to excellent yields. nih.gov Boron-based compounds, such as boronic acids, are also reported to catalyze the condensation of carboxylic acids and amines, typically by heating the reactants in a solvent like toluene (B28343) with azeotropic removal of water. walisongo.ac.id In some cases, the reaction can proceed without a catalyst, but this generally requires high temperatures to drive off the water formed during the reaction. rsc.org

Optimizing the synthesis of this compound is crucial for maximizing product yield and purity while minimizing reaction time and energy consumption. Key parameters for optimization include the choice of catalyst, solvent, temperature, and the molar ratio of reactants.

The selection of the coupling agent or catalyst is a primary consideration. While classic coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are effective, they often generate stoichiometric byproducts that can complicate purification. walisongo.ac.id Catalytic methods are generally preferred from a green chemistry perspective. walisongo.ac.id The optimization process involves screening various catalysts and their loadings to find the most efficient system.

Solvent selection also plays a critical role. Polar aprotic solvents can enhance reactivity in certain coupling reactions. Temperature control is essential to balance reaction rate with the potential for side reactions or degradation of the product. For direct thermal condensation without a catalyst, a key optimization step is the efficient removal of water, which can be achieved using a Dean-Stark apparatus. mdpi.com

Below is an interactive data table summarizing potential optimization parameters for the direct amidation of 3-hydroxybenzoic acid and butylamine based on general amidation literature.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Catalyst None (Thermal)Boric AcidTitanium Tetrachloride (TiCl₄)Boric acid and TiCl₄ are expected to provide higher yields under milder conditions than thermal methods. nih.govwalisongo.ac.id
Solvent ToluenePyridineSolvent-FreeToluene allows for azeotropic water removal. Pyridine can act as both solvent and base. nih.gov Solvent-free conditions are greener but may require higher temperatures. scispace.com
Temperature 140-180°C85°C110°CHigher temperatures are needed for thermal methods. Catalytic reactions can often proceed at lower temperatures. nih.govresearchgate.net
Water Removal Dean-StarkMolecular SievesNot Applicable (with coupling agent)Efficient water removal drives the equilibrium toward product formation in condensation reactions. mdpi.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. jddhs.com This involves considerations such as atom economy, the use of safer solvents, energy efficiency, and waste reduction. walisongo.ac.idmdpi.com

Direct amidation reactions are inherently more atom-economical than routes involving activating agents, as the only byproduct is water. walisongo.ac.id The use of catalysts instead of stoichiometric coupling reagents is a key green strategy because it reduces waste. walisongo.ac.id For example, using a catalytic amount of boric acid is preferable to using a full equivalent of DCC, which generates dicyclohexylurea as a byproduct that must be separated and disposed of. walisongo.ac.id

Solvent choice is another critical aspect. Whenever possible, hazardous organic solvents should be replaced with greener alternatives like water or ethanol, or the reactions should be run under solvent-free conditions. scispace.commdpi.com Microwave-assisted synthesis is an energy-efficient technique that can significantly reduce reaction times and often improve yields in amidation reactions. researchgate.net

A comparison of different synthetic routes using green chemistry metrics highlights these principles.

MetricAcid Chloride RouteCoupling Reagent (DCC) RouteDirect Catalytic Route
Atom Economy LowModerateHigh
Byproducts HCl, SO₂ (from thionyl chloride)DicyclohexylureaWater
Solvent Use Often requires chlorinated solventsOften requires aprotic polar solventsCan be done in greener solvents or solvent-free
Overall "Greenness" PoorModerateHigh

By prioritizing catalytic methods, safer solvents, and energy-efficient conditions, the synthesis of this compound can be made more sustainable and environmentally friendly. jddhs.comijpsjournal.com

Solvent Selection and Minimization

The choice of solvent is critical in the synthesis of this compound as it can influence reaction rates, yields, and the purity of the final product. The polarity of the solvent and its ability to solubilize both the starting materials (3-hydroxybenzoic acid and n-butylamine) and any catalysts or coupling agents are key considerations. nih.gov

Commonly used solvents in amidation reactions include aprotic polar solvents such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP). nih.gov However, due to their hazardous nature, there is a growing emphasis on replacing them with greener alternatives. nih.gov The solubility of phenolic acids is influenced by the polarity of the solvent, with methanol (B129727) and ethyl acetate (B1210297) showing good efficacy in extracting phenolic compounds. nih.gov This suggests that moderately polar solvents could be effective for the synthesis of this compound.

Solvent-free synthesis is an emerging green chemistry approach that can be applied to amidation. semanticscholar.org One such method involves the direct heating of a triturated mixture of the carboxylic acid, an amine source (like urea), and a catalyst (such as boric acid). semanticscholar.org This approach minimizes waste and avoids the complications associated with solvent removal.

Solvent TypeExamplesRationale for Use in this compound SynthesisConsiderations
Aprotic PolarDimethylformamide (DMF), N-methylpyrrolidone (NMP), TolueneGood solubility for reactants and catalysts. Toluene allows for azeotropic removal of water. researchgate.netwalisongo.ac.idOften hazardous and require high temperatures. nih.gov
Protic PolarMethanol, EthanolGood solubility for phenolic acids. nih.gov May participate in side reactions (esterification).Potential for esterification of the carboxylic acid.
EsterEthyl AcetateModerate polarity, effective for dissolving phenolic compounds. nih.gov Generally considered a greener solvent.May have lower reaction rates compared to aprotic polar solvents.
Solvent-FreeDirect heating of reactantsEnvironmentally friendly, reduces waste, simplifies purification. semanticscholar.orgRequires thermally stable reactants; may not be suitable for all catalytic systems.

Catalyst Development and Efficiency

Direct amidation of a carboxylic acid and an amine is often a slow process requiring high temperatures to drive off the water formed. Catalysts are therefore employed to increase the reaction rate and allow for milder reaction conditions. A variety of catalysts have been developed for amidation reactions, which could be applicable to the synthesis of this compound.

Boric acid is an inexpensive, environmentally friendly, and efficient catalyst for the amidation of carboxylic acids. researchgate.net It can be used in solvent-free conditions, making it a particularly attractive option from a green chemistry perspective. semanticscholar.orgresearchgate.net The reaction proceeds by heating a mixture of the carboxylic acid, amine, and boric acid. walisongo.ac.id

Metal-based catalysts have also been shown to be effective. For instance, indium(III) trifluoromethanesulfonate (B1224126) can catalyze the amidation of a wide range of carboxylic acids, including aromatic ones, in refluxing tetrahydrofuran (B95107) (THF). researchgate.net Niobium(V) oxalate (B1200264) hydrate (B1144303) is another water-compatible catalyst that can facilitate the direct formation of amides with low catalyst loading. researchgate.net

Enzymatic catalysts, such as immobilized Candida antarctica lipase (B570770) B, offer a high degree of selectivity and operate under mild conditions, which is advantageous when dealing with functionalized molecules like 3-hydroxybenzoic acid. acs.org These biocatalysts can be used in organic solvents like toluene. acs.org

CatalystTypical ConditionsAdvantagesPotential Challenges
Boric AcidSolvent-free, high temperature (e.g., 160-180°C) semanticscholar.orgLow cost, environmentally benign, simple procedure. researchgate.netHigh temperatures may not be suitable for thermally sensitive substrates.
Indium(III) TrifluoromethanesulfonateRefluxing THF researchgate.netHigh efficiency for a broad range of substrates. researchgate.netCost of the metal catalyst.
Niobium(V) Oxalate HydrateAzeotropic distillation in a suitable solvent researchgate.netWater-compatible, low catalyst loading. researchgate.netRequires water removal.
Immobilized Lipase (e.g., Candida antarctica lipase B)Organic solvent (e.g., toluene), moderate temperature acs.orgHigh selectivity, mild reaction conditions, reusable catalyst. acs.orgHigher cost, potentially slower reaction rates.
Pyridine-borane complexesLow catalyst loading (0.2-10 mol%) researchgate.netEffective for direct amidation of carboxylic acids. researchgate.netReagent sensitivity and handling.

Derivatization and Scaffold Modification Methodologies

Modification of the this compound scaffold allows for the systematic investigation of structure-activity relationships and the fine-tuning of its chemical properties. Derivatization can be targeted at three primary locations: the benzene (B151609) ring, the N-alkyl chain, and the phenolic hydroxyl group.

Introduction of Substituents on the Benzene Ring

The introduction of new substituents onto the benzene ring of this compound is typically achieved through electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the directing effects of the two existing substituents: the hydroxyl (-OH) group and the N-butylamido (-CONHCH₂CH₂CH₂CH₃) group.

The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. ncerthelp.com The N-butylamido group is also generally considered an ortho, para-director. libretexts.org However, its effect can be more complex, as the carbonyl group is electron-withdrawing, while the nitrogen can donate its lone pair. In the case of this compound, the two groups are meta to each other. The powerful activating effect of the hydroxyl group will likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6).

Position 2: Ortho to the -OH group and ortho to the -CONHBu group.

Position 4: Ortho to the -OH group and meta to the -CONHBu group.

Position 6: Para to the -OH group and ortho to the -CONHBu group.

Therefore, electrophilic substitution is expected to yield a mixture of products, with substitution occurring primarily at the 2, 4, and 6 positions. Recent advances in the C-H functionalization of free phenols provide powerful tools for achieving regioselectivity that might otherwise be difficult to control. nih.govresearchgate.net

Examples of Electrophilic Aromatic Substitution Reactions:

Halogenation: Reaction with Br₂ in a non-polar solvent would likely yield a mixture of bromo-substituted products.

Nitration: Using dilute nitric acid could introduce a nitro group (-NO₂) at the activated positions.

Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H).

Alterations to the N-alkyl Chain

Modifying the N-butyl chain can significantly impact the compound's physical properties, such as lipophilicity and water solubility. nih.gov The most straightforward method to achieve this is to use a different primary amine during the initial amidation synthesis. For example, using propylamine (B44156) would yield N-propyl-3-hydroxybenzamide, while using hexylamine (B90201) would result in N-hexyl-3-hydroxybenzamide.

Post-synthetic modification of the N-butyl chain is more challenging but can be achieved through various methods. One approach is the N-alkylation of a precursor primary amide (3-hydroxybenzamide) with different alkyl halides. nih.gov Another strategy involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an N-H bond can be alkylated using an alcohol in the presence of a suitable catalyst, such as a ruthenium complex. researchgate.netnih.gov This method is highly atom-economical as water is the only byproduct. researchgate.net

Homologation strategies, which involve the insertion of a methylene (B1212753) (-CH₂-) unit, can also be envisioned. For instance, base-mediated rearrangements of N-methyl-N-oxyamides have been shown to achieve homologation of the N-O bond, suggesting that complex rearrangements could potentially be adapted for N-alkyl chain modification. rsc.org

Functionalization of the Hydroxyl Group

The phenolic hydroxyl group is a prime site for functionalization due to its reactivity. nih.gov Common derivatization strategies involve electrophilic substitutions on the oxygen atom, such as acylation and alkylation. nih.gov These modifications can alter the compound's properties by, for example, masking the acidic proton of the phenol (B47542) or introducing new functional groups.

Common Functionalization Reactions:

ReactionReagentProductDescription
Acylation (Esterification)Acetyl chloride, Acetic anhydride (B1165640)Ester (e.g., 3-(butylcarbamoyl)phenyl acetate)Forms an ester linkage, often used to protect the hydroxyl group or modify bioavailability in pharmaceutical contexts. nih.gov
Alkylation (Etherification)Methyl iodide, Benzyl (B1604629) bromideEther (e.g., N-butyl-3-methoxybenzamide)Forms an ether linkage, which removes the acidic phenolic proton and can alter solubility. nih.gov
SulfonylationToluenesulfonyl chlorideSulfonate Ester (e.g., 3-(butylcarbamoyl)phenyl tosylate)Creates a good leaving group for subsequent nucleophilic substitution reactions.
Silylationtert-Butyldimethylsilyl chloride (TBDMSCl)Silyl EtherA common protecting group strategy for hydroxyl groups that can be easily added and removed under specific conditions. rsc.org
Derivatization for Analysis2-Sulfobenzoic anhydride (SBA), Isonicotinoyl chloride (INC)Tagged derivativesReagents used to attach a charged or easily detectable tag to the phenolic hydroxyl for analytical purposes, such as mass spectrometry. nih.govscispace.com

Analytical and Spectroscopic Characterization Techniques

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of N-butyl-3-hydroxybenzamide, separating it from any starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. A common approach involves reversed-phase chromatography, where the compound is separated on a nonpolar stationary phase.

Detailed research findings indicate that a C18 column is effective for the separation of benzamide (B126) derivatives. nih.govresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer, often with a small amount of acid like formic acid to improve peak shape. nih.govresearchgate.net Isocratic elution, where the mobile phase composition remains constant, is frequently employed for purity analysis. nih.govrsc.org Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in this compound acts as a chromophore. researchgate.netlmaleidykla.lt The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Typical HPLC Parameters for Purity Analysis of this compound
ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature Ambient or controlled (e.g., 40°C)
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the presence of polar functional groups (hydroxyl and amide), this compound is not sufficiently volatile for direct analysis by Gas Chromatography (GC). Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. sigmaaldrich.comresearchgate.net

Silylation is a common derivatization technique where active hydrogens on the hydroxyl and amide groups are replaced by a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.commdpi.com The resulting silyl derivative is more volatile and exhibits improved chromatographic behavior. sigmaaldrich.com

Once derivatized, the sample is injected into the GC-MS system. The GC separates the derivatized analyte from other components, and the mass spectrometer provides mass information for identification and quantification. The GC is typically equipped with a capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase. nih.gov

Table 2: General GC-MS Parameters for Analysis of Derivatized this compound
ParameterCondition
Derivatization Reagent BSTFA with 1% TMCS or MTBSTFA
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Injector Temperature 250°C
Oven Program Initial temp 100°C, ramp to 280°C at 10°C/min, hold for 5 min
MS Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

Spectroscopic Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound by providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The aromatic protons on the benzene ring would appear in the downfield region (typically 6.5-8.0 ppm). The protons of the butyl chain would appear in the upfield region, with the methylene (B1212753) group adjacent to the nitrogen appearing further downfield due to the electron-withdrawing effect of the amide group. The N-H proton of the amide and the O-H proton of the hydroxyl group would appear as broad singlets. rsc.org

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. The carbonyl carbon of the amide would be the most downfield signal (around 165-170 ppm). The aromatic carbons would resonate in the 115-160 ppm range, and the carbons of the butyl group would appear in the upfield region (10-45 ppm). rsc.orgrsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Assignment¹H NMR (ppm)Multiplicity¹³C NMR (ppm)
Aromatic C-H~6.8 - 7.5Multiplet~115 - 135
Aromatic C-OH--~157
Aromatic C-CONH--~136
Amide C=O--~168
Amide N-H~6.7Broad Singlet-
Hydroxyl O-HBroad SignalSinglet-
-CH₂- (adjacent to N)~3.4Triplet~40
-CH₂-~1.6Multiplet~31
-CH₂-~1.4Multiplet~20
-CH₃~0.9Triplet~14

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and confirming the structure. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ would be prominently observed.

Under Electron Ionization (EI), this compound would undergo characteristic fragmentation. Key fragmentation patterns for amides include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and McLafferty rearrangement. libretexts.org Expected fragments would correspond to the loss of parts of the butyl chain and cleavage of the amide bond. libretexts.orgmiamioh.edu

Table 4: Predicted Mass Spectrometry Fragments for this compound
m/zPossible Fragment IonFragmentation Pathway
193[M]⁺ (Molecular Ion)-
150[M - C₃H₇]⁺Alpha-cleavage, loss of propyl radical
137[HOC₆H₄CONH₂]⁺Cleavage of N-butyl bond with H transfer
121[HOC₆H₄CO]⁺Cleavage of amide C-N bond
93[HOC₆H₄]⁺Loss of CONH-butyl group

Infrared (IR) Spectroscopy and UV-Vis Spectrophotometry

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the O-H, N-H, C=O, and aromatic C=C bonds.

UV-Vis Spectrophotometry: UV-Vis spectrophotometry provides information about the electronic transitions within a molecule. The benzoyl group in this compound is a chromophore that absorbs UV radiation. vscht.cz The presence of the hydroxyl group, an auxochrome, on the benzene ring is expected to cause a bathochromic (red) shift, moving the maximum absorption wavelength (λmax) to a longer wavelength compared to unsubstituted benzamide. vscht.cz The spectrum is typically recorded in a solvent like ethanol or methanol. researchgate.net

Table 5: Key Spectroscopic Data from IR and UV-Vis Analysis
TechniqueFeatureExpected Value
IR Spectroscopy (cm⁻¹) O-H Stretch (phenol)~3200-3600 (broad)
N-H Stretch (amide)~3300
Aromatic C-H Stretch~3000-3100
Aliphatic C-H Stretch~2850-2960
C=O Stretch (Amide I)~1640
Aromatic C=C Bending~1450-1600
UV-Vis Spectrophotometry λmax (in Ethanol)~280-300 nm (π → π* transition)

Advanced Derivatization for Analytical Applications

The presence of a hydroxyl (-OH) and an amide (-NH-C=O) group in the structure of this compound imparts polarity to the molecule. While beneficial for some analytical techniques, this polarity can be a hindrance in others, such as gas chromatography (GC), where volatility is a prerequisite for analysis. Derivatization techniques are therefore crucial for overcoming these limitations.

Silylation for Enhanced Volatility and Detection

Silylation is a widely used derivatization technique in which an active hydrogen atom in a molecule, such as the one in the hydroxyl group of this compound, is replaced by a silyl group, typically a trimethylsilyl (TMS) group. This process effectively masks the polar hydroxyl group, leading to a significant increase in the volatility and thermal stability of the compound, making it amenable to GC analysis, often coupled with mass spectrometry (GC-MS).

A variety of silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common. The general reaction for the silylation of the hydroxyl group in this compound can be represented as follows:

C₁₁H₁₅NO₂ + Silylating Reagent → C₁₁H₁₄NO(OSi(CH₃)₃) + Byproduct

The reaction conditions for silylation can be optimized to ensure complete derivatization. Typically, the reaction is carried out in an aprotic solvent, and a catalyst such as pyridine may be added to facilitate the reaction. Elevated temperatures, often in the range of 60-80°C, are commonly employed to drive the reaction to completion.

Parameter Condition Rationale
Silylating Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Highly reactive and effective for derivatizing phenolic hydroxyl groups.
Solvent Aprotic solvents (e.g., Acetonitrile, Pyridine)Prevents reaction with the silylating agent.
Catalyst Pyridine (can also serve as solvent)Accelerates the reaction rate.
Temperature 60 - 80 °CEnsures complete and rapid derivatization.
Reaction Time 15 - 60 minutesSufficient time for the reaction to go to completion.
Table 1: Typical Silylation Reaction Conditions for Phenolic Compounds

The resulting trimethylsilyl ether of this compound exhibits a significantly lower boiling point and reduced polarity compared to the parent compound. This allows for its separation and detection using GC-MS with high sensitivity and resolution. The mass spectrum of the silylated derivative will show a characteristic molecular ion peak and fragmentation pattern that can be used for its unequivocal identification and quantification.

Acetylation for Chromatographic Performance

Acetylation is another effective derivatization technique where an acetyl group (CH₃CO-) is introduced into a molecule, typically by replacing an active hydrogen in a hydroxyl or amino group. For this compound, the phenolic hydroxyl group is the primary site of acetylation. This modification also serves to decrease the polarity of the molecule, which can lead to improved peak shape and resolution in both gas and liquid chromatography.

Acetic anhydride (B1165640) is the most commonly used acetylating reagent. The reaction can be performed under various conditions, including solvent-free environments or with the use of a catalyst to enhance the reaction rate.

The acetylation of the hydroxyl group in this compound proceeds as follows:

C₁₁H₁₅NO₂ + (CH₃CO)₂O → C₁₃H₁₇NO₃ + CH₃COOH

The resulting ester, N-butyl-3-acetoxybenzamide, is less polar and more amenable to chromatographic analysis. For instance, in reverse-phase high-performance liquid chromatography (HPLC), the acetylated derivative will typically have a longer retention time on a nonpolar stationary phase compared to the underivatized compound, which can be advantageous for separating it from other polar components in a complex mixture.

Parameter Condition Rationale
Acetylating Reagent Acetic AnhydrideReadily available and highly effective for acetylating phenols.
Solvent Solvent-free or aprotic solvents (e.g., Dichloromethane)To dissolve reactants and facilitate the reaction.
Catalyst Zinc chloride (optional) or PyridineTo increase the rate of reaction.
Temperature Room temperature to 60 °CMild conditions are often sufficient for complete acetylation.
Reaction Time 30 minutes to several hoursDependent on the reactivity of the substrate and reaction conditions.
Table 2: General Acetylation Reaction Conditions for Phenolic Compounds

The improved chromatographic performance of the acetylated derivative allows for more accurate and precise quantification. The choice between silylation and acetylation will depend on the specific requirements of the analytical method and the nature of the sample matrix.

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Studies

Enzyme inhibition is a critical mechanism for the therapeutic action of many drugs. For derivatives of N-butyl-3-hydroxybenzamide, research has focused on understanding how they interact with specific enzymes, the kinetics of this inhibition, and their selectivity for different enzyme isoforms.

The study of enzyme kinetics provides valuable insights into how an inhibitor binds to an enzyme and affects its catalytic activity. Different modes of inhibition, such as competitive, noncompetitive, and uncompetitive, can be distinguished by analyzing the enzyme's reaction rates at varying substrate and inhibitor concentrations. nih.govkhanacademy.org

Competitive Inhibition : In this mode, the inhibitor competes with the substrate for binding to the enzyme's active site. The inhibitor's binding is mutually exclusive with substrate binding. khanacademy.org This type of inhibition can be overcome by increasing the substrate concentration.

Noncompetitive Inhibition : Here, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event reduces the enzyme's catalytic efficiency, regardless of whether a substrate is bound. khanacademy.org

Uncompetitive Inhibition : This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to the product.

Graphical methods and kinetic analyses are employed to determine key parameters like the Michaelis constant (Km) and the inhibition constant (Ki), which quantify the enzyme's affinity for the substrate and the inhibitor, respectively. nih.gov While specific kinetic studies on this compound are not extensively detailed in the available literature, the principles of enzyme kinetics provide the framework for how its inhibitory activities would be characterized. The binding mechanism, whether it involves direct interaction with the active site or an allosteric site, is inferred from these kinetic data. For instance, the binding of inhibitors to the carboxylate-binding pocket of enzymes like β-lactamases is a known mechanism for some compounds. nih.gov

Many enzymes exist as multiple isoforms, and the ability of a compound to selectively inhibit one isoform over others is a highly desirable trait for targeted therapies. This is particularly relevant for enzymes like histone deacetylases (HDACs) and carbonic anhydrases (CAs).

Research into N-hydroxybenzamide derivatives has revealed significant potential for isoform-selective inhibition of HDACs. For example, a screen for HDAC6 inhibitors identified acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide as potent leads with significant selectivity over other HDAC subtypes. researchgate.net This selectivity is thought to arise from the benzylic spacer more effectively accessing the wider channel of HDAC6. researchgate.net Similarly, suberoylanilide hydroxamic acid (SAHA) analogues with an n-butyl group at the C3 position have demonstrated a preference for inhibiting HDAC6 over HDAC1 and HDAC3. nih.gov

HDAC Isoform Selectivity of N-Hydroxybenzamide Analogues
CompoundTarget IsoformObserved SelectivityReference
C3-n-butyl SAHA analogueHDAC6Showed preference for HDAC6 over HDAC3. nih.gov
Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamideHDAC6Displayed unexpected selectivity for HDAC6 over other subtypes. researchgate.net

While the N-hydroxybenzamide scaffold shows promise for HDAC inhibition, other chemical classes are explored for different enzymes. For instance, sulfonamide-based compounds have been investigated for their selective inhibition of various carbonic anhydrase isoforms, such as CA VII, which is implicated in neuropathic pain. unifi.it The development of isoform-selective inhibitors is a key strategy to enhance therapeutic efficacy and reduce off-target effects.

Antimicrobial and Antiviral Efficacy Studies (In vitro/Animal Models)

The potential of this compound and related structures as antimicrobial and antiviral agents has been explored through various in vitro and, in some cases, animal models.

Derivatives of benzoic acid and benzamides have shown notable antibacterial activity. Esters of p-hydroxybenzoic acid, including the butyl ester, are effective against Gram-positive bacteria. researchgate.net Studies on N-phenylbenzamide derivatives have demonstrated their ability to inhibit the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov The antibacterial efficacy is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Antibacterial Activity of Benzamide (B126) and Hydroxybenzoic Acid Derivatives
Compound ClassBacterial StrainActivity MetricFindingReference
p-Hydroxybenzoic acid esters (e.g., butyl ester)Gram-positive bacteriaGeneral EfficacyEffective in low concentrations. researchgate.net
N-phenylbenzamidesStaphylococcus aureusZone of InhibitionDemonstrated growth inhibition. nih.gov
N-phenylbenzamidesEscherichia coliZone of InhibitionDemonstrated growth inhibition. nih.gov
N-benzamide derivative (5a)Bacillus subtilisMIC6.25 µg/mL nanobioletters.com
N-benzamide derivative (5a)Escherichia coliMIC3.12 µg/mL nanobioletters.com

The antifungal properties of this chemical class are also significant. Esters of p-hydroxybenzoic acid, including the methyl, ethyl, propyl, and butyl esters, are effective at low concentrations against various fungi. researchgate.net Their activity is generally considered more fungistatic than fungicidal. researchgate.net N-phenylbenzamide derivatives have also been shown to inhibit the growth of Candida albicans. nih.gov

In the antiviral domain, research has pointed to the potential of benzamide derivatives. A study on novel N-phenylbenzamide derivatives identified compounds with in vitro activity against Enterovirus 71 (EV 71). researchgate.net One particular compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was active against several EV 71 strains at low micromolar concentrations. researchgate.net

Antifungal and Antiviral Activity of Related Compounds
Compound ClassOrganismActivityReference
p-Hydroxybenzoic acid esters (e.g., butyl ester)FungiEffective at low concentrations. researchgate.net
N-phenylbenzamidesCandida albicansInhibited growth. nih.gov
N-phenylbenzamide derivativesEnterovirus 71 (EV 71)IC50 values in the low micromolar range. researchgate.net

Protozoal diseases such as malaria (Plasmodium), Chagas disease (Trypanosoma), and leishmaniasis (Leishmania) represent significant global health challenges. nih.govmdpi.com Research has explored the antiprotozoal potential of various chemical structures, including those related to this compound.

A dihydrobenzofuran neolignan derived from the coupling of caffeic acid and an n-butyl ester demonstrated high activity against chloroquine-resistant Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei rhodiense. mdpi.com Furthermore, n-butyl ester derivatives of quinoxaline-1,4-di-N-oxide have shown noteworthy effects against Giardia lamblia. nih.gov Benzoylthiourea derivatives have also been investigated for their selective activity against all developmental forms of Trypanosoma cruzi. nih.gov

Antiprotozoal Activity of n-Butyl Esters and Related Derivatives
CompoundProtozoal SpeciesActivity (IC50)Reference
Dihydrobenzofuran neolignan (from n-butyl ester)Plasmodium falciparum (K1 strain)0.43 µg/mL mdpi.com
Dihydrobenzofuran neolignan (from n-butyl ester)Leishmania donovani (axenic amastigotes)0.12 µg/mL mdpi.com
Dihydrobenzofuran neolignan (from n-butyl ester)Trypanosoma brucei rhodiense (trypomastigotes)0.29 µg/mL mdpi.com
n-Butyl ester of quinoxaline-1,4-di-N-oxide derivativesGiardia lambliaBetter activity than reference drugs. nih.gov
Benzoylthiourea derivativesTrypanosoma cruziSelective activity against all developmental forms. nih.gov

These findings underscore the broad-spectrum antimicrobial and antiparasitic potential of chemical scaffolds related to this compound, warranting further investigation into their precise mechanisms of action.

Antiproliferative Effects on Cellular Systems (In vitro/Animal Models)

Specific studies detailing the antiproliferative effects of this compound on cellular systems, either in vitro or in animal models, were not found in the available literature.

Cell Line Growth Inhibition Assays

No data from cell line growth inhibition assays for this compound could be identified. Consequently, there are no reported IC₅₀ values to present in a data table.

Apoptosis and Cell Cycle Modulation Studies

Information regarding the ability of this compound to induce apoptosis or modulate the cell cycle in any cell line is not present in the reviewed scientific literature.

Mechanisms of Action in Cellular Contexts

There are no published studies that elucidate the specific mechanisms of action through which this compound might exert antiproliferative or cytotoxic effects in a cellular context.

Receptor Interaction and Signaling Pathway Modulation

No research was found that investigates the interaction of this compound with specific biological receptors or its influence on intracellular signaling pathways.

Ligand-Receptor Binding Assays

There are no available results from ligand-receptor binding assays that determine the affinity or binding characteristics of this compound to any specific receptor.

Influence on Intracellular Signaling Cascades

Studies detailing the influence of this compound on any intracellular signaling cascades have not been reported in the available scientific literature.

Structure-Based Target Identification

The identification of specific molecular targets is a critical step in understanding the therapeutic potential and mechanism of action of a chemical compound. For this compound, while direct experimental data on its specific biological targets are limited in publicly available literature, structure-based target identification methods offer a powerful approach to predict and rationalize potential protein interactions. These computational techniques utilize the three-dimensional structure of the compound to identify potential binding partners, providing a foundation for further experimental validation.

Computational Approaches

In the absence of extensive experimental screening data, computational methods such as molecular docking and pharmacophore modeling are instrumental in predicting the biological targets of a small molecule like this compound.

Molecular Docking: This technique involves predicting the preferred orientation of a ligand when bound to a specific protein target. The process requires the 3D structures of both the ligand (this compound) and the potential protein target. A scoring function is then used to estimate the binding affinity, with lower binding energy scores typically indicating a more favorable interaction.

Given the structural similarities of this compound to known inhibitors of certain enzyme families, a common strategy is to perform docking studies against a panel of relevant protein targets. Based on the chemical scaffold, which includes a benzamide group, potential target classes for this compound could include histone deacetylases (HDACs), cyclooxygenases (COXs), and lipoxygenases (LOXs), among others.

For instance, the N-hydroxybenzamide moiety is a known zinc-binding group present in many histone deacetylase (HDAC) inhibitors. nih.govpku.edu.cnnih.gov Molecular docking studies of various N-hydroxybenzamide derivatives have consistently shown their ability to chelate the zinc ion in the active site of HDAC enzymes, a critical interaction for inhibitory activity. pku.edu.cnnih.gov Although this compound lacks the N-hydroxy group, the benzamide core itself is present in some HDAC inhibitors and could still form key interactions within the active site.

Pharmacophore Modeling: This method focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific target. A pharmacophore model can be generated based on a set of known active ligands for a particular target. This model can then be used to screen virtual compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active.

For this compound, a pharmacophore model could be developed based on its key structural features: the aromatic ring, the hydroxyl group (hydrogen bond donor/acceptor), the amide group (hydrogen bond donor/acceptor), and the hydrophobic n-butyl chain. This model could then be compared to pharmacophore models of known inhibitors for various targets to predict potential biological activity.

Potential Target Classes and Research Findings

Based on its chemical structure, several enzyme families are plausible targets for this compound.

Histone Deacetylases (HDACs): As mentioned, the benzamide scaffold is a feature found in some HDAC inhibitors. nih.gov Research on N-hydroxybenzamide derivatives has demonstrated their potent inhibitory activity against various HDAC isoforms. nih.govturkjps.org While this compound is not a hydroxamic acid, its structural similarity suggests that it could potentially interact with the active site of HDACs, albeit likely with a different binding mode and affinity. Docking studies with benzamide-containing compounds have shown that the amide group can interact with key residues in the HDAC active site. pku.edu.cn

Cyclooxygenases (COXs) and Lipoxygenases (LOXs): These enzymes are involved in the inflammatory response and are common targets for non-steroidal anti-inflammatory drugs (NSAIDs). Many NSAIDs possess an aromatic ring and a acidic or amide functional group. The structural features of this compound make it a candidate for interaction with the active sites of these enzymes.

The table below summarizes the potential target classes for this compound based on structural similarity to known inhibitors and the types of interactions that could be investigated through structure-based target identification methods.

Potential Target ClassRationale for InvestigationKey Structural Features for Interaction
Histone Deacetylases (HDACs) Benzamide scaffold present in some HDAC inhibitors.Aromatic ring, Amide group, Hydroxyl group, n-butyl chain
Cyclooxygenases (COXs) Structural resemblance to some non-steroidal anti-inflammatory drugs.Aromatic ring, Amide group, n-butyl chain
Lipoxygenases (LOXs) Structural features common in LOX inhibitors.Aromatic ring, Hydroxyl group, n-butyl chain
Matrix Metalloproteinases (MMPs) General structural features that could fit into the active site.Aromatic ring, Amide group, Hydrophobic chain

It is important to emphasize that these are predicted targets based on computational analyses and structural analogies. Experimental validation through biochemical and cellular assays would be required to confirm any inhibitory activity and to determine the specific isoforms or subtypes of these enzymes that this compound may target.

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Aromatic Ring Substitutions on Biological Activity

The benzamide (B126) ring is a common scaffold in medicinal chemistry, and its biological activity is highly tunable through the strategic placement of various substituents. The nature, position, and size of these substituents can profoundly influence the molecule's electronic environment and steric profile, thereby affecting its interaction with biological targets.

The electronic properties of substituents on the aromatic ring play a crucial role in modulating the biological activity of benzamide derivatives. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each capable of altering the electron density of the aromatic ring and the acidity of attached functional groups through resonance and inductive effects. acs.orgnih.gov

For instance, in the context of histone deacetylase (HDAC) inhibitors, a class of compounds to which N-hydroxybenzamides are structurally related, the electronic nature of the aromatic ring influences the zinc-binding capacity of the chelating group. nih.govnih.gov EWGs, such as nitro (–NO₂) or cyano (–CN) groups, can increase the acidity of the amide N-H or a nearby hydroxyl group, potentially enhancing its ability to coordinate with the zinc ion in the active site of HDAC enzymes. researchgate.net Conversely, EDGs like methoxy (B1213986) (–OCH₃) or amino (–NH₂) groups increase electron density, which can affect π-π stacking interactions with aromatic residues in the binding pocket. researchgate.net

Studies on substituted salicylaldehydes, which share the feature of a hydroxylated aromatic ring, have shown that the position of a substituent relative to the hydroxyl and carbonyl groups significantly impacts intramolecular hydrogen bonding and charge distribution. nih.gov A substituent para to the hydroxyl group exerts a stronger electronic influence than one in the meta position, an effect that would similarly apply to 3-hydroxybenzamide (B181210) derivatives and influence their interaction with target proteins. nih.gov

The following table illustrates the electronic properties of common substituents and their general effect on the aromatic ring.

SubstituentFormulaElectronic EffectHammett Constant (σ_para)
Nitro–NO₂Strong Electron-Withdrawing0.78
Cyano–CNStrong Electron-Withdrawing0.66
Chloro–ClWeak Electron-Withdrawing0.23
Hydroxyl–OHStrong Electron-Donating-0.37
Methoxy–OCH₃Strong Electron-Donating-0.27
Amino–NH₂Strong Electron-Donating-0.66
Methyl–CH₃Weak Electron-Donating-0.17

Note: Hammett constants are a measure of the electronic effect of substituents in aromatic systems. Positive values indicate electron-withdrawing properties, while negative values indicate electron-donating properties.

Steric hindrance, which refers to the spatial arrangement of atoms and the physical bulk of substituents, is a critical factor in ligand design. Substituents that are too large can prevent the molecule from fitting into the binding site of a target protein, leading to a loss of activity. google.com

In the development of benzamide-based inhibitors for various enzymes, it has been consistently observed that the size and position of substituents dictate the compound's ability to adopt the optimal conformation for binding. For example, bulky substituents placed ortho to the amide linkage can cause steric clashes with residues at the entrance of a binding pocket, thereby reducing affinity. nih.gov Research on N-benzoyl-2-hydroxybenzamides demonstrated that decreased steric bulk of substituents often led to a decrease or complete loss of potency against certain parasitic targets, suggesting a strict limit on the size of the substituent that the binding site can accommodate.

Conversely, a certain degree of steric bulk can be advantageous, promoting favorable hydrophobic interactions or inducing a specific conformation that enhances binding. The challenge in ligand design is to balance the electronic benefits of a substituent with its steric demands to achieve optimal target engagement without introducing negative steric clashes. nih.gov

Role of the N-butyl Chain in Target Recognition and Binding

The N-butyl chain of N-butyl-3-hydroxybenzamide is a key determinant of the compound's physicochemical properties, particularly its lipophilicity. This aliphatic chain plays a significant role in how the molecule interacts with its biological environment, from crossing cell membranes to fitting into the hydrophobic pockets of target proteins.

Lipophilicity, often quantified as the partition coefficient (logP), is a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents. The four-carbon alkyl chain makes this compound significantly more lipophilic than a corresponding N-methyl or N-ethyl analogue. This property is directly correlated with its ability to permeate biological membranes, such as the cell membrane, to reach intracellular targets. researchgate.net

However, the relationship between lipophilicity and biological activity is not linear. While increased lipophilicity can enhance membrane permeability and access to hydrophobic binding pockets, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to other cellular components, which can cause toxicity. researchgate.net Studies on various classes of drugs have shown that an optimal alkyl chain length often exists for maximizing efficacy. For instance, research on cannabinoids has demonstrated that increasing the alkyl chain length from three to eight carbons can increase binding affinity and potency, after which activity may plateau or decrease.

The antibacterial activity of 3-hydroxybenzoic acid derivatives with varying alkyl chains provides a relevant example. As shown in the table below, derivatives with an alkyl side chain demonstrate potential as antibacterial agents, highlighting the importance of the lipophilic tail for biological activity. researchgate.net

CompoundR GroupBiological Activity Context
Hybrid Derivative 7ButylPotential antibacterial activity
Hybrid Derivative 8PentylPotential antibacterial activity
Hybrid Derivative 9HexylPotential antibacterial activity

Data derived from studies on 3-hydroxybenzoic acid hybrid derivatives. researchgate.net

The N-butyl chain is a flexible component of the molecule, capable of adopting numerous conformations. This conformational flexibility allows the ligand to adapt to the specific shape of a binding pocket, maximizing favorable van der Waals and hydrophobic interactions. The chain can orient itself to fit into narrow, hydrophobic channels within a protein that would be inaccessible to more rigid structures.

In the context of HDAC inhibitors, the alkyl chain often serves as part of the "linker" region that connects the zinc-binding group (the benzamide head) to a "capping" group. The length and flexibility of this linker are crucial for positioning the other functional groups correctly within the active site. Molecular docking studies of benzamide derivatives have shown that the alkyl chain often occupies a hydrophobic tunnel, and variations in its length can significantly alter binding affinity. researchgate.net An optimal chain length allows the zinc-binding group to chelate the catalytic zinc ion while the rest of the molecule makes productive contacts with other parts of the enzyme.

Importance of the Hydroxyl Group in Pharmacophore Development

The hydroxyl (–OH) group at the 3-position of the benzamide ring is a critical feature of the molecule's pharmacophore—the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. Its ability to act as both a hydrogen bond donor and acceptor, combined with its electronic influence on the aromatic ring, makes it a key player in target binding and specificity.

Hydrogen Bonding Contributions

Hydrogen bonds are highly directional, non-covalent interactions that are fundamental to molecular recognition in biological systems. rsc.org The this compound scaffold possesses multiple sites capable of participating in hydrogen bonding, which are crucial for its interaction with biological receptors. drugdesign.orgbmc-rm.org

The primary sites for hydrogen bonding in this compound are:

The Phenolic Hydroxyl (-OH) Group: This group can act as a hydrogen bond donor.

The Amide N-H Group: The hydrogen atom on the amide nitrogen is a potent hydrogen bond donor.

The Amide Carbonyl Oxygen (C=O): The lone pairs of electrons on the carbonyl oxygen make it a strong hydrogen bond acceptor.

These groups allow the molecule to form a network of hydrogen bonds within a target's binding site, such as the active site of an enzyme. For instance, in many enzyme-inhibitor complexes, the amide N-H and carbonyl oxygen can mimic the interactions of a peptide bond, forming hydrogen bonds with the protein backbone. quizlet.com The phenolic hydroxyl group can engage in crucial interactions with specific amino acid residues. The ability to form these specific bonds is a key determinant of the compound's biological efficacy. nih.gov The relative orientation of these functional groups on the benzene (B151609) ring dictates the geometry of these interactions.

Crystal structure analyses of related benzamides reveal common hydrogen-bonding patterns. For example, primary amides frequently form centrosymmetric dimers through pairs of N—H⋯O hydrogen bonds. nih.gov While this compound is a secondary amide, similar intermolecular and intramolecular hydrogen bonds contribute to its solid-state structure and influence its interactions in a biological milieu. The propensity of the amide moiety to serve as both a hydrogen-bond donor and acceptor is a significant factor in the interaction of bioactive compounds with their receptors. nih.gov

Chelation and Metal Ion Interactions

Chelation is a process where a ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure called a chelate. ebsco.com This interaction is vital in many biochemical processes and is a key mechanism of action for numerous drugs. nih.gov The structure of this compound, containing both a hydroxyl group and a nearby amide group, provides potential sites for metal ion coordination.

Specifically, the oxygen atoms of the phenolic hydroxyl group and the amide carbonyl can act as a bidentate ligand, coordinating with a metal ion. This is particularly relevant for metalloenzymes, where a metal ion (often zinc) is present in the active site. Histone deacetylases (HDACs), for example, are zinc-dependent enzymes and are common targets for inhibitors containing a zinc-binding group (ZBG). nih.govnih.gov While hydroxamic acids are classic ZBGs, other functionalities, including ortho-hydroxyamides (salicylamides), are known to chelate the active site zinc ion effectively. nih.gov

Although this compound is a meta-hydroxybenzamide, which may result in a less favorable geometry for forming a stable five- or six-membered chelate ring compared to an ortho-isomer, the potential for interaction still exists. The deprotonated phenolic oxygen and the carbonyl oxygen can coordinate with metal ions, displacing water molecules and inhibiting enzymatic activity. The synthesis of chelating resins from o-hydroxybenzamide to capture various metal ions like Cu(II), Cr(III), Ni(II), and Pb(II) demonstrates the strong chelating power of the hydroxybenzamide scaffold. researchgate.net

Table 1: Potential Metal Ion Interactions with Hydroxybenzamide Scaffold

Metal Ion Potential for Chelation Biological Relevance
Zn²⁺ High Component of metalloenzymes like HDACs and MMPs. nih.gov
Fe³⁺ Moderate to High Essential for various biological processes; chelation can modulate its activity.
Cu²⁺ Moderate to High Component of various enzymes; chelation can impact oxidative stress.
Ni²⁺ Moderate Can be chelated by relevant functional groups. researchgate.net

Rational Design Strategies for Enhanced Potency and Selectivity

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and the ligand's binding interactions. nih.gov For a molecule like this compound, strategies can be employed to optimize its potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational or medicinal chemistry strategy used to identify structurally novel molecules that retain the biological activity of a known parent compound by maintaining a similar 3D arrangement of key functional groups. niper.gov.innih.gov This approach is valuable for discovering new intellectual property, improving drug-like properties, or overcoming metabolic liabilities. mdpi.combhsai.org

For this compound, scaffold hopping could involve replacing the central benzamide core with other heterocyclic systems that can project the n-butyl, hydroxyl, and amide-equivalent groups into the same spatial orientation.

Bioisosterism involves the replacement of a functional group with another that has similar physical or chemical properties, leading to a similar biological response. drugdesign.org This is a more focused strategy than scaffold hopping. nih.gov For the this compound scaffold, several bioisosteric replacements could be considered to modulate its properties.

Amide Bond Bioisosteres: The amide bond is susceptible to enzymatic hydrolysis. Replacing it with more stable groups that retain its hydrogen bonding capabilities is a common strategy. drughunter.com Examples include 1,2,4-triazoles or sulfonamides. nih.govdrughunter.com

Phenolic Hydroxyl Bioisosteres: The hydroxyl group can be a site of metabolic glucuronidation or sulfation. It could be replaced with other hydrogen bond donors like an acidic N-H group (e.g., in a heterocycle) to alter metabolism while preserving the key interaction.

Aromatic Ring Bioisosteres: The benzene ring can be replaced with heterocycles like pyridine, thiophene, or pyrazole. This can alter the molecule's electronic properties, solubility, and metabolic profile, and introduce new interaction points with the target. cambridgemedchemconsulting.com

Table 2: Examples of Bioisosteric Replacements for the Benzamide Scaffold

Original Group Bioisosteric Replacement Potential Advantage Reference
Amide (-CONH-) 1,2,4-Triazole Improved metabolic stability, maintained H-bonding pattern. drughunter.com
Amide (-CONH-) Sulfonamide (-SO₂NH-) Increased hydrophobicity, mimics tetrahedral transition states. nih.gov
Phenyl Ring Pyridine Ring Modulated pKa, potential for improved metabolic stability. niper.gov.in

Fragment-Based Drug Discovery Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments"). frontiersin.org These fragments typically bind with low affinity but do so efficiently, making them excellent starting points for optimization. researchgate.netnih.gov

An FBDD campaign targeting an enzyme could identify a simple benzamide fragment, such as 3-hydroxybenzamide, as a "hit." The process would then involve:

Fragment Screening: A library of fragments is screened using sensitive biophysical techniques (e.g., NMR, X-ray crystallography, SPR) to identify those that bind to the target protein. drugdiscoverytrends.com

Hit Validation and Structural Analysis: The binding of the hit fragment is confirmed, and its binding mode is determined, often by obtaining a crystal structure of the fragment-protein complex.

Fragment Elaboration: The initial fragment is then optimized into a more potent lead compound. This can be done through:

Fragment Growing: Extending the fragment to interact with adjacent pockets in the binding site. For example, adding the n-butyl group to the 3-hydroxybenzamide core could lead to this compound, where the butyl chain occupies a hydrophobic pocket. researchgate.net

Fragment Linking: Connecting two or more fragments that bind to different, nearby sites on the protein.

Fragment Merging: Combining the structural features of overlapping fragments into a single, more potent molecule. nih.gov

A classic example of this approach involved the development of an FtsZ inhibitor, where the starting fragment was 3-methoxybenzamide. This fragment was elaborated through structure-guided design to generate a highly potent lead compound, demonstrating the power of FBDD in optimizing simple benzamide scaffolds. researchgate.net

Computational and Theoretical Chemistry Applications

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental in computational chemistry for understanding the intrinsic properties of a molecule. These methods, often employing Density Functional Theory (DFT), can provide deep insights into a compound's behavior at the electronic level.

Electronic Structure Analysis (HOMO-LUMO, MEP)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between these frontier orbitals helps characterize the molecule's potential as an electron donor or acceptor. A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions. Currently, no published HOMO-LUMO energy values or MEP maps for N-butyl-3-hydroxybenzamide are available.

Spectroscopic Property Prediction (IR, NMR, UV)

QM methods can predict spectroscopic properties, which are invaluable for compound identification and structural elucidation. Theoretical calculations can generate predicted Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions, when compared with experimental data, can confirm molecular structure and assign spectral features. For this compound, specific predicted data for its IR vibrational frequencies, ¹H and ¹³C NMR chemical shifts, and electronic absorption wavelengths have not been documented.

Thermochemical Property Derivations

Computational methods can also be used to derive key thermochemical properties, such as the enthalpy of formation, heat capacity, and entropy. These properties are essential for understanding the stability and thermodynamics of the compound under various conditions. No calculated thermochemical data for this compound could be located in the searched literature.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding how a ligand might interact with a protein target.

Identification of Binding Sites and Modes

Docking simulations can identify the most probable binding site on a target protein and elucidate the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. Such studies for this compound, which would reveal its potential binding modes with specific biological targets, have not been reported.

Prediction of Binding Affinities

Beyond identifying the binding pose, docking software can estimate the binding affinity (often as a scoring function or in units of energy like kcal/mol), which helps to rank potential ligands for a given target. There are no available studies predicting the binding affinities of this compound to any specific protein targets.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes, flexibility, and interactions of molecules, which is crucial for understanding their biological function and for the design of new therapeutic agents.

Conformational Analysis and Flexibility Studies

Conformational analysis aims to understand the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. The flexibility of a molecule is a key determinant of its ability to interact with biological targets. The inherent conformational flexibility of benzamides has been a subject of investigation, with studies exploring the rotational barriers around the amide bond. nih.govnih.gov However, specific conformational analysis or flexibility studies for this compound are not available in the current body of scientific literature. General studies on benzamide (B126) derivatives indicate that intramolecular hydrogen bonds can predetermine the ligand's conformation in solution. nih.gov

Ligand-Target Complex Stability and Dynamics

MD simulations are frequently used to assess the stability of a ligand-protein complex and to analyze its dynamic behavior. These simulations can provide insights into the key interactions that stabilize the binding of a ligand to its target and the conformational changes that may occur upon binding. While MD simulations have been employed to confirm the stability of complexes involving other benzamide derivatives, no such studies have been reported for this compound. tandfonline.comdntb.gov.ua

Predictive Modeling for Biological Activity and ADME Properties (Theoretical)

Predictive modeling encompasses a range of computational techniques used to forecast the biological activity and pharmacokinetic properties of chemical compounds. These models are instrumental in prioritizing candidates for synthesis and experimental testing.

QSAR (Quantitative Structure-Activity Relationship) Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unair.ac.id Numerous QSAR studies have been conducted on various classes of benzamide derivatives to guide the design of more potent compounds. nih.govnih.gov These studies have explored the impact of different structural features on activities such as antimicrobial, anticancer, and enzyme inhibition. unair.ac.idjppres.comigi-global.com However, a dedicated QSAR model for this compound or a series including it has not been developed or reported.

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. dergipark.org.trnih.gov Various computational tools and models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. jonuns.commdpi.com While in silico ADME predictions have been reported for a wide range of benzamide derivatives, specific predicted ADME properties for this compound are not publicly available. dergipark.org.trjonuns.com

Advanced Research Areas and Future Directions

Supramolecular Chemistry of Benzamide (B126) Scaffolds

The benzamide moiety is a well-established building block in supramolecular chemistry due to its capacity for forming robust and directional non-covalent interactions. These interactions are fundamental to the self-assembly of molecules into larger, ordered structures and for the development of host-guest systems.

The self-assembly of benzamide scaffolds is primarily governed by a combination of hydrogen bonding and π-π stacking interactions. The amide group (–CONH–) is an excellent hydrogen bond donor (N–H) and acceptor (C=O), facilitating the formation of strong and directional intermolecular connections. These interactions can lead to the creation of various supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. researchgate.net For instance, benzamide molecules can self-assemble into chains, tapes, or sheet-like structures through these hydrogen bonds.

In the case of N-butyl-3-hydroxybenzamide, the presence of the hydroxyl (–OH) group introduces an additional site for hydrogen bonding, potentially leading to more complex and three-dimensional self-assembled architectures. The interplay between the amide and hydroxyl hydrogen bonds can create intricate networks. Furthermore, the aromatic rings of the benzamide units can engage in π-π stacking interactions, further stabilizing the self-assembled structures. The flexible n-butyl chain can influence the packing of the molecules, potentially leading to the formation of liquid crystalline phases or other ordered assemblies in the solid state. The controlled self-assembly of such molecules is crucial for the bottom-up fabrication of novel nanomaterials with tailored properties. uclouvain.be

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. wikipedia.org The benzamide scaffold can be incorporated into larger macrocyclic or cage-like host molecules. The amide groups can provide convergent hydrogen bonding sites for the recognition and binding of specific guest molecules. nih.gov

For this compound, while it is more likely to act as a building block for a host, its functional groups could also allow it to act as a guest, binding within the cavity of a larger host molecule. The hydroxyl and amide groups could form specific hydrogen bonds with the host, while the butyl chain could engage in hydrophobic interactions within a nonpolar cavity. The principles of host-guest chemistry are fundamental to applications such as drug delivery, sensing, and catalysis. For example, a host molecule designed with a cavity complementary to this compound could be used for its selective extraction or sensing. The study of such interactions provides insights into molecular recognition phenomena, which are central to many biological processes. rsc.org

This compound in Materials Science

The functional groups present in this compound make it a promising candidate for incorporation into advanced materials, particularly in the fields of polymer chemistry and functional materials.

The hydroxyl group of this compound can be readily used as a site for polymerization. For instance, it can be reacted with other monomers to be incorporated into polyesters, polyethers, or polyurethanes. The incorporation of the benzamide moiety into a polymer backbone can impart desirable properties such as thermal stability, rigidity, and the ability to form hydrogen bonds between polymer chains, which can significantly influence the mechanical properties of the material. Aromatic polyesters, for example, are known for their high performance at elevated temperatures. acs.org

Furthermore, the n-butyl group can act as an internal plasticizer, increasing the flexibility and processability of the resulting polymer. By carefully selecting co-monomers, it is possible to create a wide range of functional polymers with tailored properties. For example, polymers containing this compound could find applications as engineering plastics, fibers, or films with enhanced thermal and mechanical properties. Additionally, the benzamide structure is related to aramids (aromatic polyamides), which are known for their exceptional strength and thermal resistance.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

AI and ML algorithms can be trained on large datasets of known molecules and their biological activities to learn the complex relationships between chemical structure and function. stmjournals.com These models can then be used to generate novel molecular scaffolds with desired properties or to optimize existing scaffolds for improved activity, selectivity, and pharmacokinetic profiles.

For a scaffold like this compound, AI can be employed in several ways:

Scaffold Hopping: Generative AI models can suggest novel scaffolds that mimic the key pharmacophoric features of this compound but have different core structures. digitellinc.com This can lead to the discovery of new intellectual property and compounds with improved properties.

De Novo Design: AI models can design entirely new molecules based on a set of desired properties, potentially incorporating the this compound scaffold or variations of it. nih.gov These models can explore a vast chemical space to identify promising drug candidates.

Property Prediction: Machine learning models can predict the biological activity, toxicity, and other ADME (absorption, distribution, metabolism, and excretion) properties of derivatives of this compound. nih.gov This allows for the rapid virtual screening of large libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

By leveraging AI and ML, researchers can significantly reduce the time and cost associated with traditional drug discovery, enabling the faster development of new and more effective medicines. easychair.org

Predictive Algorithms for Compound Performance

The development and application of predictive algorithms, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in forecasting the performance and biological activity of compounds like this compound. These computational tools establish a mathematical correlation between the chemical structure of a compound and its biological activity, enabling the prediction of efficacy and the rational design of new derivatives.

For benzamide derivatives, QSAR studies have successfully modeled a range of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic effects. nih.govijapbc.comnih.gov These models typically rely on a variety of molecular descriptors that quantify different aspects of the molecule's structure. The predictive power of these models is indicated by high cross-validated r² values, which signify their reliability. nih.gov

Key molecular descriptors used in building predictive models for benzamides include:

Topological Descriptors: These describe the connectivity and branching of the molecule. Indices such as the molecular connectivity indices (e.g., ²χᵥ and ²χ) and Kier's shape index (κₐ₁) have been shown to correlate with the antimicrobial activity of substituted benzamides. nih.gov

Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and polarizability. Electrostatic field interactions are often major determinants of biological activity in 3D-QSAR models for benzamide-based anti-inflammatory agents. ijapbc.com

Physicochemical Descriptors: Properties like lipophilicity (LogP) and molar refractivity are crucial for predicting how a compound will behave in a biological system, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

By applying these established methodologies, predictive algorithms can be developed specifically for this compound to screen for novel activities, optimize its structure for enhanced performance, and predict potential toxicities, thereby accelerating its development as a potential therapeutic agent.

Table 1: Predictive Models and Descriptors for Benzamide Derivatives

Model Type Predicted Activity Key Molecular Descriptors Used Reference
QSAR Antimicrobial Topological indices (Molecular Connectivity, Kier's Shape Index) nih.gov
3D-QSAR (kNN-MFA) Anti-inflammatory Electrostatic Fields, Steric Fields ijapbc.com
3D-QSAR Antidiabetic (GK Activator) Hydrophobic, Hydrogen Bond Donor, Positive Ionic Features nih.gov
SwissADME Drug-likeness Molar Refractivity, TPSA, HBD/HBA count nih.gov

Emerging Synthetic Methodologies

Modern synthetic chemistry offers innovative and efficient methods for the construction of amide bonds, moving beyond traditional coupling reactions that often require harsh conditions. nih.gov For a compound like this compound, emerging techniques such as photoredox catalysis and flow chemistry present greener, more efficient, and highly controllable synthetic routes.

Visible-light photoredox catalysis has emerged as a powerful and eco-friendly tool in organic synthesis. nih.gov This methodology utilizes a photocatalyst, such as a ruthenium complex or an organic dye like Eosin Y, which becomes excited upon absorbing visible light. nih.govbeilstein-journals.org The excited catalyst can then initiate single-electron transfer (SET) processes, generating radical intermediates under exceptionally mild conditions. nih.govrsc.org

Several photoredox strategies have been developed for the synthesis of benzamides:

Arylation of Isonitriles: A novel method involves the arylation of isonitriles with diaryliodonium salts using a ruthenium-based photocatalyst under blue light irradiation. nih.govbeilstein-journals.org This approach allows for the formation of a wide range of benzamides under mild conditions. nih.govbeilstein-journals.org

C-N Coupling of Amides with Alcohols: Eosin Y has been used to catalyze the C-N bond formation between benzamides and benzyl (B1604629) alcohols, providing N-monoalkylated products in good to excellent yields. nih.gov This metal-free approach is cost-effective and environmentally friendly. nih.gov

Functionalization of o-Halogenated Benzamides: Organic photoredox catalysts can activate strong carbon-halide bonds in o-halogenated benzamides, leading to aryl radicals. rsc.org These reactive intermediates can then undergo various transformations, including cyclization and substitution, to create diverse benzamide-based structures. rsc.org

These light-mediated methods offer high functional group tolerance and often proceed at room temperature, making them highly suitable for the synthesis of complex molecules like this compound, particularly when sensitive functional groups are present.

Table 2: Photoredox Catalysis Systems for Benzamide Synthesis

Catalyst System Reaction Type Substrates Light Source Key Advantage Reference
Ru(bpy)₃₂ Arylation Isonitriles, Diaryliodonium salts Blue Light Mild conditions, broad scope nih.govbeilstein-journals.org
Eosin Y C-N Coupling Benzamides, Benzyl alcohols Visible Light Metal-free, cost-effective nih.gov
10-aryl-10H-phenothiazine C-Halide Activation o-Halogenated benzamides Visible Light Generates aryl radicals for divergent synthesis rsc.org

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.govijprajournal.com This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and ease of automation and scalability. nih.govtcichemicals.com

For the synthesis of this compound, a flow-based approach could streamline the amide bond formation step. Direct amidation of a carboxylic acid and an amine can be achieved in a continuous-flow system. rsc.orgmdpi.com Key features of flow synthesis for amides include:

Increased Selectivity and Yield: The superior mixing and heat transfer in microreactors can lead to higher chemoselectivity and yields compared to batch reactions, as demonstrated in the synthesis of m-sulfamoylbenzamide analogues. nih.gov

Use of Immobilized Reagents: Flow reactors can be packed with immobilized catalysts or reagents, which simplifies the purification process as the product stream flows through while the reagent remains in the reactor. thieme-connect.de

Safety with Hazardous Reagents: The small internal volume of flow reactors minimizes the risks associated with handling hazardous reagents or running highly exothermic reactions. tcichemicals.com

Automation and Library Synthesis: Flow systems are well-suited for automation, enabling the rapid synthesis of libraries of related compounds for screening purposes by systematically varying starting materials. nih.gov

The direct synthesis of amides has been demonstrated in flow reactors using various methods, including mediation by carbon disulfide with a reusable alumina (B75360) catalyst, showcasing a simple, robust, and atom-economical approach. rsc.org

Table 3: Comparison of Batch vs. Flow Chemistry for Benzamide Synthesis

Parameter Batch Synthesis Flow Synthesis Reference
Safety Higher risk with exothermic reactions Inherently safer due to small reaction volume tcichemicals.com
Heat Transfer Often inefficient, can lead to hotspots Highly efficient due to high surface-area-to-volume ratio tcichemicals.com
Selectivity Can be lower due to poor mixing Often higher due to precise control and mixing nih.gov
Scalability Complex process ("scaling up") Simpler by running for longer ("scaling out") nih.gov
Automation Difficult to fully automate Easily automated for library synthesis and optimization nih.gov

Unexplored Biological Targets and Mechanistic Hypotheses

While the specific biological activities of this compound are not extensively documented, its chemical structure, featuring a hydroxybenzamide core, suggests several plausible and unexplored therapeutic avenues. By examining the activities of structurally related compounds, we can formulate hypotheses about its potential biological targets and mechanisms of action.

One promising area is in the development of Histone Deacetylase (HDAC) inhibitors . Many N-hydroxybenzamides and related hydroxamic acids are known to be potent HDAC inhibitors, which are a class of anticancer agents. rsc.orgnih.gov The hydroxamic acid moiety chelates the zinc ion in the active site of HDAC enzymes, leading to the accumulation of acetylated histones and tumor suppressor proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells. nih.gov Given its N-substituted hydroxybenzamide structure, this compound could be investigated as a novel scaffold for HDAC inhibition.

Another potential application lies in antiparasitic drug discovery . A related compound, N-benzoyl-2-hydroxybenzamide, was identified as a potent agent against Toxoplasma gondii. nih.gov Its mechanism is thought to involve the disruption of a unique secretory pathway in the parasite, which is distinct from the host's cellular machinery. nih.gov This suggests that the hydroxybenzamide scaffold could be a valuable starting point for developing selective agents against parasitic diseases like toxoplasmosis or malaria.

Furthermore, the hydroxybenzoic acid moiety itself is known for its antioxidant and anti-inflammatory properties . nih.gov These compounds can scavenge reactive oxygen species and modulate inflammatory pathways, for instance by reducing the levels of pro-inflammatory cytokines. nih.gov It is plausible that this compound could retain these properties, making it a candidate for investigation in conditions associated with oxidative stress and chronic inflammation.

Table 4: Potential Unexplored Targets for this compound

Potential Target Class Mechanistic Hypothesis Rationale Based on Related Compounds Reference
Histone Deacetylases (HDACs) The hydroxyamide group could chelate the zinc ion in the HDAC active site, inhibiting its enzymatic activity. N-hydroxybenzamides are a known class of HDAC inhibitors with anticancer properties. rsc.orgnih.gov
Parasite-Specific Pathways May disrupt unique cellular processes, such as the secretory pathway to the plant-like vacuole in apicomplexan parasites. N-benzoyl-2-hydroxybenzamide is active against Toxoplasma gondii. nih.gov
Inflammatory Cytokines / Oxidative Stress Mediators The phenolic hydroxyl group could act as a radical scavenger; the molecule may modulate immune cell signaling. Hydroxybenzoic acid derivatives exhibit significant antioxidant and anti-inflammatory effects. nih.gov

Conclusion

Summary of Key Research Findings

N-butyl-3-hydroxybenzamide is recognized as a benzamide (B126) derivative with activity as a histone deacetylase inhibitor. Its synthesis is straightforward, typically involving the amidation of 3-hydroxybenzoic acid. The core mechanism of action involves inhibiting HDAC enzymes, leading to histone hyperacetylation and the reactivation of silenced genes, which can induce anti-proliferative effects in cancer cells. Research in this area has largely focused on the synthesis of derivatives to establish structure-activity relationships, aiming to improve potency and selectivity for the HDAC enzyme family.

Outstanding Questions and Future Research Avenues

Several areas warrant further investigation. A detailed profiling of this compound against the various HDAC isoforms is needed to understand its selectivity. Its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME), have not been extensively reported and would be crucial for any further development. Future research will likely focus on creating derivatives with enhanced isoform selectivity to minimize off-target effects and improve the therapeutic window. Exploring the synergy of these compounds with other anti-cancer agents also represents a promising research direction.

Broader Impact on Chemical Science and Drug Discovery

The study of this compound and its analogs contributes significantly to chemical science and drug discovery. It underscores the utility of the benzamide scaffold as a privileged structure in medicinal chemistry. walshmedicalmedia.comresearchgate.net More broadly, research on such molecules has been instrumental in validating epigenetics, and specifically HDACs, as a druggable target class. The insights gained from SAR studies on these relatively simple molecules inform the design of more complex and potent inhibitors, not only for cancer but potentially for a range of other diseases where gene expression is dysregulated.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-butyl-3-hydroxybenzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of This compound and its analogs typically involves coupling 3-hydroxybenzoic acid derivatives with alkylamines. A common approach is the activation of the carboxylic acid group using agents like thionyl chloride (SOCl₂) or oxalyl chloride to form an acid chloride, followed by nucleophilic acyl substitution with n-butylamine .
  • Critical Considerations : Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine) and anhydrous conditions to avoid hydrolysis of intermediates. Purity can be enhanced via recrystallization in ethanol/water mixtures, as demonstrated for structurally similar N-alkyl-benzamides .

Q. How should researchers characterize This compound to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Verify the presence of characteristic signals, such as the amide proton (δ ~8–9 ppm) and alkyl chain protons (δ ~0.8–1.6 ppm) .
  • FT-IR : Confirm amide C=O stretching (~1650 cm⁻¹) and O-H stretching (~3300 cm⁻¹) from the hydroxy group .
  • HPLC/MS : Ensure >95% purity and molecular ion peaks matching the expected m/z (e.g., [M+H]⁺ for C₁₁H₁₅NO₂: 194.12) .

Q. What safety protocols are critical when handling This compound in laboratory settings?

  • Methodological Answer : While specific toxicity data for This compound are limited, structurally related benzamides require:

  • PPE : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as recommended for N-(2-hydroxyethyl)benzamide derivatives .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from thionyl chloride) before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for This compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from polymorphism or solvent effects. For example:

  • Polymorphism : Use X-ray crystallography (as done for N-cyclohexyl-3-hydroxy-4-methoxybenzamide) to identify crystal packing variations affecting spectral profiles .
  • Solvent Artifacts : Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in polar solvents may shift amide proton signals .

Q. What experimental design strategies optimize This compound bioactivity studies?

  • Methodological Answer : For structure-activity relationship (SAR) studies:

  • Derivatization : Synthesize analogs (e.g., N-sec-butyl or N-tert-butyl) to assess alkyl chain branching effects on solubility and target binding .
  • In Vitro Assays : Use dose-response curves (e.g., IC₅₀) in enzyme inhibition studies, ensuring controls for solvent interference (e.g., DMSO ≤0.1% v/v) .

Q. How can computational methods predict the physicochemical properties of This compound?

  • Methodological Answer : Leverage tools like COSMOtherm or Schrödinger QikProp to estimate:

  • LogP : Predict lipophilicity (critical for membrane permeability).
  • pKa : Determine ionization states at physiological pH, validated via experimental titration .
  • Solubility : Cross-validate predictions with experimental shake-flask methods in buffers (pH 1–7.4) .

Q. What strategies mitigate byproduct formation during large-scale synthesis of This compound?

  • Methodological Answer : Scale-up challenges include thermal degradation and side reactions. Solutions include:

  • Flow Chemistry : Continuous reactors minimize overheating, as shown for N-benzyloxy benzamide syntheses .
  • Catalytic Optimization : Use immobilized lipases or ionic liquids to enhance reaction efficiency and reduce waste .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for This compound analogs?

  • Methodological Answer : Variations may stem from impurities or polymorphic forms. To resolve:

  • DSC/TGA : Perform differential scanning calorimetry to identify phase transitions and purity thresholds (>98% for reproducible mp) .
  • Reproducibility : Adopt standardized recrystallization protocols (e.g., slow cooling in ethyl acetate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.